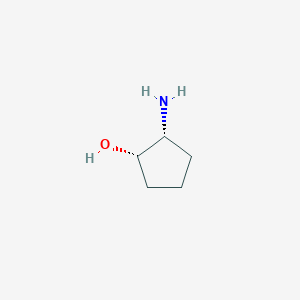

(1S,2R)-2-Aminocyclopentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31889-37-9 | |

| Record name | cis-2-Amino-cyclopentanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,2R)-2-Aminocyclopentanol chemical properties and structure

An In-Depth Technical Guide to (1S,2R)-2-Aminocyclopentanol: Properties, Structure, and Applications

Introduction

This compound is a chiral bifunctional molecule that has emerged as a cornerstone in modern medicinal chemistry and asymmetric synthesis. Possessing a cyclopentane scaffold with precisely defined stereochemistry—a cis-orientation of its amino and hydroxyl groups—this compound provides a rigid and versatile platform for the construction of complex, biologically active molecules. Its significance is particularly pronounced in the development of carbocyclic nucleoside analogues and potent small-molecule inhibitors, where its constrained conformation can impart enhanced metabolic stability and improved pharmacokinetic profiles.[1] This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and critical applications for researchers and professionals in drug development.

Molecular Structure and Stereochemistry

The defining feature of this compound is its specific three-dimensional architecture. The molecule contains two adjacent stereocenters on the cyclopentane ring at positions C1 and C2.

-

Absolute Configuration : The designation (1S,2R) specifies the absolute configuration at these chiral centers according to the Cahn-Ingold-Prelog priority rules. The hydroxyl-bearing carbon (C1) has the S configuration, while the amine-bearing carbon (C2) has the R configuration.

-

Relative Configuration : The IUPAC name, cis-(1S,2R)-2-aminocyclopentan-1-ol, indicates that the amino (-NH2) and hydroxyl (-OH) groups are positioned on the same face of the cyclopentane ring.[2][3] This cis arrangement is crucial for its role as a conformational scaffold, influencing how it presents its functional groups for interaction with biological targets or for further synthetic transformations.

The enantiomeric purity of this compound is paramount for its applications in pharmaceuticals, as different stereoisomers can exhibit vastly different biological activities and toxicities.

Caption: 2D representation of this compound's structure.

Physicochemical Properties

The physical and chemical properties of this compound and its commonly used hydrochloride salt are critical for its handling, formulation, and reaction optimization. The hydrochloride salt is frequently used to enhance aqueous solubility and improve stability for storage.[4][5]

| Property | This compound (Free Base) | This compound HCl |

| Molecular Formula | C₅H₁₁NO[2][3] | C₅H₁₂ClNO[6] |

| Molecular Weight | 101.15 g/mol [2][3] | 137.61 g/mol [6] |

| CAS Number | 135969-63-0[3] | 225791-13-9[6] |

| Appearance | - | White to slightly yellow crystalline powder[4] |

| Melting Point | Not widely reported | 179 - 181 °C[4] |

| Boiling Point | Not widely reported | 220.9 °C at 760 mmHg[6] |

| Flash Point | Not widely reported | 87.4 °C[6] |

| XLogP3 | -0.4[3] | 1.36[6] |

| Hydrogen Bond Donors | 2[3] | - |

| Hydrogen Bond Acceptors | 2[3] | - |

| Polar Surface Area | 46.3 Ų[3] | - |

Synthesis and Purification

Achieving high stereochemical purity is the primary challenge in synthesizing this compound. Modern synthetic routes rely on asymmetric methods to establish the two chiral centers correctly. One effective strategy involves an asymmetric hetero-Diels-Alder reaction.

Causality in Synthetic Design

The choice of an asymmetric cycloaddition is deliberate; it allows for the simultaneous and controlled construction of the five-membered ring and the introduction of the necessary stereocenters in a single, efficient step. Subsequent transformations are designed to be stereoretentive, preserving the configuration established in the key cycloaddition step.

Representative Synthetic Protocol: Asymmetric Cycloaddition

The following protocol is a conceptual representation based on methodologies described in the patent literature for related aminocyclopentanols.[7][8]

-

Step 1: Asymmetric Hetero-Diels-Alder Reaction: A chiral N-acyl hydroxylamine compound is reacted with cyclopentadiene in the presence of a copper catalyst. Oxygen is used to drive the reaction, forming a bicyclic adduct with high stereoselectivity.

-

Step 2: Reductive Cleavage: The nitrogen-oxygen bond in the bicyclic intermediate is selectively reduced. A common system for this is zinc powder in acetic acid, which is mild enough to avoid reducing other functional groups.[8]

-

Step 3: Chiral Resolution (if necessary): If the initial stereoselectivity is insufficient, an enzymatic resolution can be performed. Lipases are often used to selectively acylate one enantiomer, allowing for the easy separation of the desired product.[8]

-

Step 4: Double Bond Reduction: The remaining double bond in the cyclopentene ring is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.

-

Step 5: Deprotection and Salt Formation: Any protecting groups are removed under appropriate conditions (e.g., base-mediated deacetylation). The final free base is then treated with a solution of HCl in a solvent like isopropanol to precipitate the stable hydrochloride salt, which can be purified by recrystallization.[8]

Caption: General workflow for the asymmetric synthesis of this compound.

Chemical Reactivity and Characterization

The reactivity of this compound is governed by its two functional groups: the primary amine and the secondary alcohol.

-

Amine Group: The nucleophilic amine readily undergoes acylation, alkylation, sulfonylation, and reductive amination, making it a versatile handle for attaching various molecular fragments.

-

Alcohol Group: The hydroxyl group can be oxidized to a ketone, esterified, or converted into an ether. Its presence also allows for intramolecular hydrogen bonding, which influences the compound's conformation and reactivity.

Protocol: Structural Characterization

Confirming the identity and purity of a synthesized batch is a self-validating process essential for its use in research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆ for the HCl salt). Expect to see complex multiplets in the aliphatic region (~1.5-2.5 ppm) corresponding to the cyclopentyl ring protons. Key diagnostic signals will be the protons on the carbon atoms bearing the -OH and -NH₂ groups (methine protons), typically found further downfield.

-

¹³C NMR: The spectrum should show five distinct signals for the cyclopentane carbons, confirming the molecular symmetry. The carbons attached to the heteroatoms (C-O and C-N) will be the most downfield shifted.

-

-

Mass Spectrometry (MS): Use electrospray ionization (ESI) to determine the molecular weight. For the free base, expect to see the [M+H]⁺ ion at m/z 102.10.

-

Infrared (IR) Spectroscopy: Key stretches to identify include a broad O-H band (~3300 cm⁻¹), N-H stretches for the primary amine (also ~3300 cm⁻¹, often appearing as two sharper peaks), and C-H aliphatic stretches (~2850-2950 cm⁻¹).

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm enantiomeric purity, analyze the sample on a chiral stationary phase column. This will separate the (1S,2R) enantiomer from its (1R,2S) counterpart, allowing for the determination of the enantiomeric excess (ee).

Key Applications in Drug Discovery

The well-defined, rigid structure of this compound makes it an exceptionally valuable building block in medicinal chemistry.

Carbocyclic Nucleoside Analogues

A primary application is in the synthesis of carbocyclic nucleosides, where the furanose sugar ring of a natural nucleoside is replaced by the cyclopentane ring.[1]

-

Rationale: This structural modification confers significant resistance to enzymatic degradation by phosphorylases and kinases, which often cleave the glycosidic bond in natural nucleosides. This leads to increased metabolic stability and can result in improved pharmacokinetic profiles and longer in vivo half-lives.[1]

-

Synthesis: The amino group of this compound serves as the anchor point for coupling with a functionalized heterocyclic base (e.g., a purine or pyrimidine), while the hydroxyl group is later converted into a phosphate or phosphonate mimic.

Constrained Scaffolds for Inhibitor Design

The compound is used as a constrained building block for potent small-molecule inhibitors.

-

MDM2-p53 Interaction Inhibitors: Research has shown that incorporating the aminocyclopentanol scaffold into inhibitors of the MDM2-p53 protein-protein interaction can enhance metabolic stability.[1] These inhibitors aim to reactivate the p53 tumor suppressor pathway in cancer cells, making this a promising strategy in oncology.[1] The rigid cyclopentane ring helps to correctly orient the key pharmacophoric elements for optimal binding to the MDM2 protein.

Caption: Role of this compound as a foundational scaffold.

Safety, Handling, and Storage

Proper handling of this compound and its salts is essential in a laboratory setting. The hydrochloride salt, in particular, is classified with specific hazards.

| Hazard Information (for HCl Salt)[6] | |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statement(s) | H315: Causes skin irritation.H318: Causes serious eye damage. |

| Precautionary Statement(s) | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid generating dust.[9] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]

-

Storage: Store in a tightly closed container in a cool, dry place.[10] Recommended storage temperature is often between 2-8 °C to ensure long-term stability.[4]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[11] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[6][11]

Conclusion

This compound is more than a simple chemical reagent; it is a precision tool for the modern medicinal chemist. Its unique combination of rigidity, chirality, and bifunctionality provides a reliable foundation for designing next-generation therapeutics with enhanced stability and efficacy. From antiviral carbocyclic nucleosides to innovative cancer therapies, the applications of this chiral building block continue to expand, underscoring its pivotal role in the future of drug discovery and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12886905, (1R,2S)-2-aminocyclopentanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11571787, (1S,2S)-2-Aminocyclopentanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12886904, this compound. [Link]

- Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

-

Carl ROTH. Safety Data Sheet: Cyclopentanol. [Link]

- Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

Sources

- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 2. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H11NO | CID 12886904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 8. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 9. fishersci.fr [fishersci.fr]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Synthesis of Enantiomerically Pure (1S,2R)-2-Aminocyclopentanol: A Technical Guide

Executive Summary: Enantiomerically pure vicinal amino alcohols are pivotal structural motifs in modern pharmaceuticals and serve as indispensable chiral auxiliaries in asymmetric synthesis. Among these, (1S,2R)-2-Aminocyclopentanol is a particularly valuable building block due to the conformationally constrained five-membered ring. This guide provides an in-depth, technical overview of a robust and highly efficient chemoenzymatic strategy for its preparation. By leveraging the exquisite enantioselectivity of lipases, this approach offers a practical and scalable route starting from simple achiral precursors, overcoming many limitations of classical resolution or complex asymmetric synthesis. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical research and fine chemical synthesis.

Introduction: The Strategic Importance of this compound

Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry and organic synthesis.[1] The specific cis-relationship of the amino and hydroxyl groups on a cyclopentane frame, as seen in this compound, imparts a rigid conformational constraint that is highly desirable for creating ligands for asymmetric catalysis and for designing pharmacologically active agents with specific receptor-binding properties. Its derivatives have been explored in various therapeutic areas, and the core structure serves as a versatile starting point for synthesizing complex chiral molecules.

Accessing this compound in an enantiomerically pure form is critical, as the biological activity and catalytic efficiency are typically dependent on a single enantiomer. Traditional methods for obtaining enantiopure compounds can be inefficient, with classical resolution leading to a theoretical maximum yield of only 50%, or they may require expensive, multi-step asymmetric syntheses.

Synthetic Strategy: A Chemoenzymatic Approach via Kinetic Resolution

To address the need for an efficient and scalable synthesis, this guide details a chemoenzymatic strategy. This modern approach combines the reliability of traditional organic reactions with the unparalleled selectivity of biocatalysis. The core of this strategy is the enzymatic kinetic resolution (EKR) of a racemic precursor, (±)-cis-2-azidocyclopentanol.

The rationale for this multi-step approach is as follows:

-

Precursor Synthesis: An azide group serves as a stable and non-interfering precursor to the amine. The synthesis of racemic (±)-cis-2-azidocyclopentanol is readily achieved from an inexpensive starting material, cyclopentene oxide, through a regioselective ring-opening reaction.

-

Enzymatic Kinetic Resolution: Lipases are highly effective biocatalysts for enantioselectively acylating alcohols. In a racemic mixture of azido alcohols, the lipase will selectively acylate one enantiomer at a much higher rate than the other. This results in a mixture of one enantiomer in its acylated form and the other enantiomer remaining as the unreacted alcohol.

-

Separation and Transformation: The resulting alcohol and ester are easily separable by standard chromatographic techniques. The desired enantiomer (as the unreacted azido alcohol) can then be converted to the target amine via a straightforward chemical reduction, preserving its stereochemical integrity.

This pathway is advantageous due to the mild reaction conditions of the enzymatic step, the high enantioselectivity often achieved, and the use of readily available and relatively inexpensive enzymes.

Core Methodology: Lipase-Catalyzed Enantioselective Acylation

The key step in this synthesis is the kinetic resolution of (±)-cis-2-azidocyclopentanol catalyzed by Lipase PS from Pseudomonas sp. Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other, allowing for their separation.

In this specific application, the lipase selectively catalyzes the transfer of an acetyl group from an acyl donor (like vinyl acetate) to the hydroxyl group of one of the azido alcohol enantiomers. The enzyme's chiral active site preferentially binds and catalyzes the reaction for the (1R,2S) enantiomer, converting it to the corresponding acetate ester. The (1S,2R) enantiomer is a poor fit for the enzyme's active site and thus reacts very slowly, remaining largely in its alcohol form.

The azide functionality is crucial here; it acts as a masked form of the amine. A primary amine would be nucleophilic and could interfere with the desired acylation of the hydroxyl group. The azide is chemically inert under the enzymatic reaction conditions. Following the separation of the unreacted (1S,2R)-azido alcohol from its esterified counterpart, the azide is cleanly reduced to the primary amine, typically via catalytic hydrogenation, to yield the final product.

Below is a diagram illustrating the complete synthetic workflow.

Caption: Chemoenzymatic synthesis workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures and provide a comprehensive guide to the synthesis.

Protocol A: Synthesis of Racemic (±)-cis-2-Azidocyclopentanol

This procedure outlines the synthesis of the racemic precursor via the azidolysis of cyclopentene oxide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclopentene oxide (1.0 eq) in a 4:1 mixture of ethanol and water.

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield (±)-cis-2-azidocyclopentanol as a colorless oil.

Protocol B: Lipase-Catalyzed Kinetic Resolution

This protocol details the enantioselective acylation of the racemic azido alcohol.

-

Reaction Setup: To a solution of (±)-cis-2-azidocyclopentanol (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether), add vinyl acetate (0.6 eq) as the acylating agent.

-

Enzyme Addition: Add Lipase PS (Pseudomonas sp. lipase, commercially available) to the mixture (typically 50-100% by weight of the substrate).

-

Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 25-30 °C). The reaction is monitored for conversion (ideally to ~50%) by gas chromatography (GC) or HPLC to maximize the enantiomeric excess of both the remaining alcohol and the formed ester. This can take between 24 to 72 hours.

-

Enzyme Removal: Once the desired conversion is reached, filter the mixture to remove the immobilized enzyme. The enzyme can often be washed with solvent and reused.

-

Purification and Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of unreacted (1S,2R)-2-azidocyclopentanol and the product (1R,2S)-2-azido-1-acetoxycyclopentane is then separated by flash column chromatography.

Protocol C: Synthesis of this compound

This final step converts the resolved azido alcohol into the target amino alcohol.

-

Reaction Setup: Dissolve the purified (1S,2R)-2-azidocyclopentanol (>99% e.e.) in methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (e.g., a balloon or a Parr shaker) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction until the starting material is completely consumed (TLC or GC analysis). This typically takes 4-8 hours.

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Final Product: Concentrate the filtrate under reduced pressure to yield enantiomerically pure this compound. Further purification is typically not required.

Data Summary and Validation

The success of this chemoenzymatic synthesis is quantified by the yield and the enantiomeric excess (e.e.) of the products. The enantiomeric excess is a measure of the purity of the chiral substance and is determined by chiral HPLC analysis.

| Compound | Yield | Enantiomeric Excess (e.e.) |

| (1S,2R)-2-Azidocyclopentanol | ~45% | >99% |

| (1R,2S)-2-Azido-1-acetoxycyclopentane | ~47% | 98% |

| This compound | >95% (from azide) | >99% |

| Table based on representative data from the literature. |

Conclusion

The chemoenzymatic strategy presented provides a highly effective and practical route for the synthesis of enantiomerically pure this compound. By integrating a straightforward chemical synthesis of a racemic precursor with a highly selective enzymatic resolution, this method delivers the target compound with excellent enantiopurity and in good overall yield. The mild conditions of the biocatalytic step and the operational simplicity of the entire sequence make this approach attractive for both academic research and industrial-scale production, enabling the broader application of this valuable chiral building block in drug discovery and development.

References

- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- Luna, A., Astorga, C., Fülöp, F., & Gotor, V. (1998). Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. Tetrahedron: Asymmetry, 9(24), 4483-4487.

-

Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link]

-

Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of organic chemistry, 67(22), 7613–7617. [Link]

- Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(34), 6153-6156.

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. [Link]

-

Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Synthesis, 2002(16), 2254-2258. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2011). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 16(9), 7979–8002. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). cis-2-amino-cyclopentanol. National Center for Biotechnology Information. Retrieved from [Link]

- Gotor, V., Brieva, R., & Rebolledo, F. (1991). Lipase-catalyzed preparations of chiral amino alcohols. Tetrahedron Letters, 32(44), 6371-6374.

-

Conti, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 1-13. [Link]

-

Bernal, J., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-160. [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 135969-63-0). Retrieved from [Link]

-

Asymmetric Synthesis. (n.d.). Course Hero. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). p-Hydroxypropiophenone-d2. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Isopropyl Isocyanate. Retrieved from [Link]

-

Parmar, D., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Scientific Reports, 8(1), 13411. [Link]

-

MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(1), 123. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (1S,2R)-2-Aminocyclopentanol

Introduction: The Significance of (1S,2R)-2-Aminocyclopentanol

This compound is a chiral 1,2-amino alcohol. Its stereochemically defined structure, with a cis relationship between the amine and hydroxyl groups, makes it a crucial intermediate in the synthesis of complex molecules, particularly in drug development. The precise spatial arrangement of its functional groups is key to its utility as a chiral ligand or precursor. Therefore, unambiguous confirmation of its structure and stereochemistry is paramount. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this characterization, providing orthogonal and complementary information to verify the molecular identity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of each proton, their proximity to one another, and their connectivity through covalent bonds.

Expert Insights: Experimental Causality

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. However, the amine and hydroxyl protons of this compound are exchangeable and may produce broad signals or not be observed at all. Using deuterated dimethyl sulfoxide (DMSO-d₆) can help to sharpen these signals by slowing down the exchange rate. The concentration of the sample should be sufficient (typically 5-10 mg in 0.6-0.7 mL of solvent) to obtain a good signal-to-noise ratio in a reasonable time.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity, which is crucial for high-resolution spectra[1].

-

Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters for a small molecule on a 400 MHz spectrometer might include a 90° pulse, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds[2]. The number of scans can be adjusted to improve the signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation

The spectrum of this compound is expected to show distinct signals for the protons on the cyclopentane ring. The protons attached to carbons bearing the electronegative oxygen and nitrogen atoms (H1 and H2) will be shifted downfield.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -OH, -NH₂ | 1.0 - 5.0 (broad) | Singlet (broad) | 3H |

| H1 (-CHOH) | ~3.5 - 4.0 | Multiplet | 1H |

| H2 (-CHNH₂) | ~2.8 - 3.3 | Multiplet | 1H |

| H3, H4, H5 (-CH₂-) | ~1.2 - 2.0 | Multiplets | 6H |

-

-OH and -NH₂ Protons: These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets[3].

-

H1 and H2 Protons: The protons on the carbons directly attached to the hydroxyl and amino groups are deshielded. The proton on C1 (adjacent to the -OH group) is expected to be the most downfield of the ring protons, likely appearing in the 3.5-4.0 ppm range[4]. The proton on C2 (adjacent to the -NH₂ group) would appear at a slightly higher field, around 2.8-3.3 ppm. Both would be multiplets due to coupling with neighboring protons.

-

Ring Methylene Protons: The remaining six protons on the cyclopentane ring (at positions C3, C4, and C5) would appear as a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm[4].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single sharp peak, making it a powerful tool for determining the number of non-equivalent carbons.

Expert Insights: Experimental Causality

Proton-decoupled ¹³C NMR is the standard experiment because it simplifies the spectrum to single lines for each carbon, which avoids the complexities of C-H coupling[5]. The relaxation times for carbon nuclei, especially quaternary carbons, can be long. While this is not an issue for this compound as it has no quaternary carbons, for quantitative analysis, a long relaxation delay or the addition of a relaxation agent would be necessary[6]. For simple identification, standard parameters are sufficient.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of the compound in ~0.7 mL of deuterated solvent.

-

Spectrometer Setup: The setup process is similar to ¹H NMR, involving insertion, locking, and shimming[1]. The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled pulse program is used. Parameters for a 100 MHz spectrometer might include a 30° or 45° pulse angle, a 1-2 second acquisition time, and a relaxation delay of 2 seconds[1]. A larger number of scans (hundreds to thousands) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation

Due to the molecule's asymmetry, all five carbon atoms are chemically non-equivalent and should give rise to five distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C1 (-CHOH) | ~70 - 80 |

| C2 (-CHNH₂) | ~55 - 65 |

| C3, C4, C5 (-CH₂-) | ~20 - 40 |

-

C1 and C2 Carbons: The carbons directly bonded to the electronegative oxygen and nitrogen atoms will be the most deshielded, appearing furthest downfield[7]. C1, attached to the highly electronegative oxygen, is expected in the 70-80 ppm range. C2, attached to nitrogen, will be at a slightly higher field, likely in the 55-65 ppm range.

-

Ring Methylene Carbons: The remaining three methylene carbons (C3, C4, C5) will appear in the upfield aliphatic region, typically between 20 and 40 ppm. Due to their different spatial relationships to the functional groups, they are expected to have slightly different chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expert Insights: Experimental Causality

Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining IR spectra of liquid or solid samples with minimal preparation[8]. A drop of the liquid or a small amount of the solid is placed directly on the ATR crystal (often diamond or zinc selenide). This is a significant advantage over traditional methods like preparing KBr pellets or salt plates. The resulting spectrum will show characteristic absorption bands corresponding to the functional groups in the molecule.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a single drop of liquid this compound or a small amount of solid onto the center of the ATR crystal.

-

Apply Pressure (for solids): If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹[9].

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Predicted MS Data and Interpretation

The primary goal is to confirm the molecular weight of the compound.

| Predicted m/z | Ion Identity | Interpretation |

| 102.09 | [M+H]⁺ | Protonated Molecular Ion |

| 84.08 | [M+H - H₂O]⁺ | Fragment: Loss of water |

| 85.08 | [M+H - NH₃]⁺ | Fragment: Loss of ammonia |

-

Molecular Ion: The molecular formula of this compound is C₅H₁₁NO. Its monoisotopic mass is 101.084 Da.[10] In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 102.09.

-

Fragmentation: Although ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for amino alcohols include the loss of water ([M+H - H₂O]⁺) to give a peak at m/z 84.08, or the loss of ammonia ([M+H - NH₃]⁺) to give a peak at m/z 85.08. The presence of these fragments can provide additional confidence in the structural assignment.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural verification of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy provides rapid confirmation of the presence of the key alcohol and amine functionalities. Finally, mass spectrometry verifies the molecular weight, confirming the elemental composition. Together, these techniques provide a self-validating system, ensuring the identity, structure, and purity of this critical chiral building block for researchers and drug development professionals.

References

-

PubChem. (1S,2S)-2-Aminocyclopentanol. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Agilent Technologies. (2014). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]

-

Ho, C. S., Lam, C. W., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]

-

PubChem. (1S,2R)-2-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

American Chemical Society. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. ACS Style Guide. [Link]

-

Chemistry LibreTexts. (2020). Lab 7: Electrospray Mass Spectrometry. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

MDPI. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. [Link]

-

University of Ottawa NMR Facility Blog. (2007). How Can I Get a Quantitative 13C NMR Spectrum?. [Link]

-

Journal of Natural Products. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

-

Journal of Chemical Education. (2006). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

MDPI. (2022). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Metin Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

PubMed Central. (2024). IR-NMR multimodal computational spectra dataset for 177K patent-extracted organic molecules. [Link]

-

Analytical Chemistry. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Oxford Academic. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

ResearchGate. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

ResearchGate. (2013). What are the minimum amounts of samples needed for 1H-NMR and 13C-NMR?. [Link]

-

Science. (2024). Merging total synthesis and NMR technology for deciphering the realistic structure of natural 2,6-dideoxyglycosides. [Link]

-

Anasazi Instruments. (2018). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. agilent.com [agilent.com]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound | C5H11NO | CID 12886904 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1S,2R)-2-Aminocyclopentanol: A Chiral Building Block in Modern Drug Discovery

Introduction

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This necessity for stereochemical control has driven the development of a sophisticated toolbox for asymmetric synthesis. Within this toolbox, chiral building blocks serve as foundational elements for the construction of complex, stereochemically defined molecules. (1S,2R)-2-Aminocyclopentanol is a prime example of such a building block, offering a rigid cyclopentane scaffold decorated with strategically positioned amino and hydroxyl functional groups. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application as a powerful chiral auxiliary in the synthesis of carbocyclic nucleoside analogues and other complex molecular targets.

Core Molecular Attributes

This compound is a chiral amino alcohol with a defined stereochemistry that is crucial for its utility in asymmetric synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [1] |

| CAS Number | 135969-63-0 | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| IUPAC Name | (1S,2R)-2-aminocyclopentan-1-ol | [1] |

| Synonyms | cis-(1S,2R)-2-Aminocyclopentanol | [1] |

| Hydrochloride CAS | 225791-13-9 | [2] |

| Hydrochloride MW | 137.61 g/mol | [2] |

| Boiling Point (HCl salt) | 220.9°C at 760 mmHg | [2] |

| Flash Point (HCl salt) | 87.4°C | [2] |

Spectroscopic and Physicochemical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The 1H and 13C NMR spectra of this compound are expected to be complex due to the diastereotopic nature of the methylene protons on the cyclopentane ring.

-

1H NMR (CDCl₃, 400 MHz): The spectrum will likely display distinct signals for the two methine protons (CH-O and CH-N). The proton attached to the carbon bearing the hydroxyl group (H-1) is expected to appear as a multiplet in the range of 3.8-4.2 ppm. The proton on the carbon with the amino group (H-2) will also be a multiplet, likely in the 3.0-3.4 ppm region. The cyclopentane methylene protons will present as a series of complex, overlapping multiplets between 1.2 and 2.0 ppm. The protons of the amine and hydroxyl groups will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

-

13C NMR (CDCl₃, 100 MHz): The spectrum should exhibit five distinct signals corresponding to the five carbon atoms of the cyclopentane ring. The carbon attached to the hydroxyl group (C-1) is predicted to be in the 70-75 ppm range, while the carbon bearing the amino group (C-2) will likely be around 55-60 ppm. The remaining three methylene carbons of the ring will appear in the upfield region, typically between 20 and 40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of strong, broad absorption bands corresponding to the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. A C-O stretching vibration should be observable around 1050-1150 cm⁻¹. The N-H bending vibration may be seen in the 1590-1650 cm⁻¹ region. The C-H stretching of the cyclopentyl ring will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 101. Key fragmentation patterns would likely involve the loss of water (m/z 83) or the amino group. In electrospray ionization (ESI) in positive mode, a prominent protonated molecular ion ([M+H]⁺) at m/z 102 would be expected.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge that has been addressed through various asymmetric strategies. A particularly effective approach commences with the readily available and inexpensive starting material, ethyl 2-oxocyclopentanecarboxylate.

Figure 1. Synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on established methodologies for the synthesis of this compound from ethyl 2-oxocyclopentanecarboxylate[3].

Step 1: Asymmetric Reduction with Baker's Yeast

-

In a flask, a suspension of baker's yeast in a sucrose solution is prepared and allowed to activate.

-

Ethyl 2-oxocyclopentanecarboxylate is added to the activated yeast suspension.

-

The mixture is stirred at room temperature for a period of 24-48 hours, with the progress of the reaction monitored by TLC or GC.

-

Upon completion, the yeast is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1S,2R)-ethyl 2-hydroxycyclopentanecarboxylate.

Step 2: Saponification

-

The crude ester from the previous step is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous residue is acidified with hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford (1S,2R)-2-hydroxycyclopentanecarboxylic acid.

Step 3: Curtius Rearrangement

-

The carboxylic acid is dissolved in an anhydrous solvent such as toluene.

-

Triethylamine is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA) at 0°C.

-

The reaction mixture is slowly warmed to room temperature and then heated to reflux until the formation of the isocyanate is complete.

-

The reaction is cooled, and an aqueous acid solution is added to hydrolyze the isocyanate.

-

After neutralization and extraction, the crude product is purified by chromatography or distillation to give this compound.

Application as a Chiral Auxiliary in Asymmetric Synthesis

A primary application of this compound is its use as a chiral auxiliary. It can be readily converted into a chiral oxazolidinone, which then directs the stereochemical outcome of subsequent reactions, such as alkylations and aldol additions, on an attached prochiral substrate[3].

Figure 2. Workflow for asymmetric alkylation.

The rigid, fused ring system of the cyclopentano-oxazolidinone creates a well-defined chiral environment. Upon deprotonation, the resulting enolate is shielded on one face by the cyclopentyl ring, directing the approach of an electrophile to the opposite, less hindered face. This leads to a high degree of diastereoselectivity in the alkylation or aldol reaction. Subsequent cleavage of the auxiliary, which can often be recovered and reused, yields the desired enantiomerically enriched product.

Role in the Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety, such as cyclopentane. This structural modification often imparts enhanced metabolic stability and can lead to potent antiviral and anticancer agents. This compound and its derivatives are valuable precursors for the stereocontrolled synthesis of these important therapeutic agents. For instance, the antiviral drug Abacavir, a carbocyclic analogue of guanosine, features a cyclopentene ring with functional groups that can be conceptually derived from chiral aminocyclopentanol precursors. The synthesis of such molecules often involves the coupling of a chiral aminocyclopentanol derivative with a purine or pyrimidine base.

Safety and Handling

The hydrochloride salt of this compound is classified as a skin and eye irritant[2]. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chiral building block in asymmetric synthesis. Its rigid stereodefined structure makes it an excellent precursor for the development of chiral auxiliaries that can induce high levels of stereocontrol in a variety of chemical transformations. Furthermore, its role as a key fragment in the synthesis of carbocyclic nucleosides underscores its importance in medicinal chemistry and drug discovery. The synthetic routes to this compound, particularly those employing biocatalysis, offer efficient and environmentally benign methods for its preparation. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of chiral building blocks like this compound is set to expand, paving the way for the discovery of new and improved therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(43), 8273-8276.

- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.

Sources

A Technical Guide to the Thermodynamic Properties of (1S,2R)-2-Aminocyclopentanol: Experimental and Computational Approaches

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1S,2R)-2-Aminocyclopentanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and functional groups make it an attractive starting material for the development of novel therapeutics. A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring stable formulations, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the experimental and computational methodologies used to determine the thermodynamic characteristics of this important molecule.

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C5H11NO | PubChem[1] |

| Molecular Weight | 101.15 g/mol | PubChem[1] |

| IUPAC Name | cis-(1S,2R)-2-aminocyclopentan-1-ol | PubChem[1] |

| Boiling Point | 220.9°C at 760 mmHg | Amitychem[2] |

| Flash Point | 87.4°C | Amitychem[2] |

| Vapor Pressure | 0.0229 mmHg at 25°C | Amitychem[2] |

| XLogP3 | 1.36080 | Amitychem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

Experimental Determination of Thermodynamic Properties

Experimental techniques are the gold standard for obtaining accurate thermodynamic data. Differential Scanning Calorimetry (DSC) is a powerful and widely used method for characterizing the thermal properties of materials.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique can be used to determine key thermodynamic parameters such as melting point, enthalpy of fusion, and heat capacity.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into a clean, tared DSC pan. The small sample size ensures thermal equilibrium is reached quickly.

-

Hermetically seal the pan to prevent any loss of sample due to volatilization during the experiment. An empty, hermetically sealed pan is used as a reference.

-

-

Instrument Setup and Calibration:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.

-

Calibrate the instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure the accuracy of the measurements.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a constant heating rate, typically 10°C/min.[7] A controlled heating rate is crucial for resolving thermal events.

-

Continue heating to a temperature significantly above the melting point to ensure the entire transition is captured.

-

Cool the sample back to the initial temperature at a controlled rate.

-

Perform a second heating cycle to investigate any changes in the material's properties after the initial melt and to obtain a more accurate glass transition temperature if applicable.

-

-

Data Analysis:

-

The resulting thermogram plots heat flow versus temperature.

-

The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak. This value represents the energy required to melt the sample.

-

The heat capacity (Cp) can be determined from the shift in the baseline of the thermogram. Modulated DSC (MDSC) can provide more accurate heat capacity data by separating the heat flow into reversing (heat capacity-related) and non-reversing (kinetic) components.[8]

-

Computational Prediction of Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry provides a powerful alternative for estimating the thermodynamic properties of molecules. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can predict properties like enthalpy of formation, Gibbs free energy of formation, and heat capacity with reasonable accuracy.

Computational Workflow for Thermodynamic Property Prediction

-

Molecule Building and Geometry Optimization:

-

The 3D structure of this compound is built using molecular modeling software.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and effective method is the B3LYP functional with a 6-31G* basis set.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry. This is a critical step as it confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

The vibrational frequencies are also used to calculate the thermal contributions to enthalpy and entropy.

-

-

Thermochemical Analysis:

-

The output of the frequency calculation provides the key thermodynamic quantities at a specified temperature and pressure (usually 298.15 K and 1 atm):

-

Enthalpy (H): The sum of the total electronic energy, ZPVE, and thermal corrections to enthalpy. The standard enthalpy of formation can be calculated using appropriate isodesmic reactions or atomization energies.

-

Gibbs Free Energy (G): Calculated from the enthalpy and entropy using the equation G = H - TS.[9] The standard Gibbs free energy of formation is a key indicator of a molecule's stability.[10]

-

Entropy (S): The sum of translational, rotational, vibrational, and electronic entropies calculated from the molecular properties and vibrational frequencies.

-

Constant Volume Heat Capacity (Cv): Calculated from the vibrational frequencies. The constant pressure heat capacity (Cp) can be derived from Cv.

-

-

Conclusion

A comprehensive understanding of the thermodynamic properties of this compound is essential for its effective application in drug development and chemical synthesis. While direct experimental data may be limited, a combination of established experimental techniques like Differential Scanning Calorimetry and robust computational chemistry methods can provide the necessary insights. The methodologies outlined in this guide offer a clear path for researchers to characterize this and other important molecules, ultimately leading to more efficient and reliable scientific advancements.

References

-

PubChem. . National Center for Biotechnology Information.

-

PubChem. . National Center for Biotechnology Information.

-

PubChem. . National Center for Biotechnology Information.

-

PubChem. . National Center for Biotechnology Information.

-

Argonne National Laboratory. . Active Thermochemical Tables (ATcT).

-

NIST. . NIST Chemistry WebBook.

- Jadhav, S. B., et al. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences, 5(1), 48–56.

- Sosa, F. L., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2029.

-

Cheméo. .

-

Chemistry LibreTexts. .

-

ResearchGate. [Molar heat capacities of: ( ∆ @BULLET ) cyclopentanol and (@BULLET) pentan-1-ol[1] as function of pressure at 308.15 K]([Link]).

-

Williams College. .

-

ScienceDirect. .

-

ResearchGate. .

-

Amitychem. .

-

PubChem. . National Center for Biotechnology Information.

-

Coriolis Pharma. .

-

Wikipedia. .

-

Sci-Hub. .

-

PubChem. . National Center for Biotechnology Information.

-

ResearchGate. .

-

UW-Madison Chemistry 103/104 Resource Book. .

-

Wikipedia. .

-

SciELO. .

-

PubChem. . National Center for Biotechnology Information.

-

Chemistry LibreTexts. .

Sources

- 1. This compound | C5H11NO | CID 12886904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. NoName_4581 | C5H11NO | CID 143443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 7. web.williams.edu [web.williams.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of (1S,2R)-2-Aminocyclopentanol in Organic Solvents

Introduction

Overview of (1S,2R)-2-Aminocyclopentanol: Structure and Significance

This compound is a chiral amino alcohol that holds considerable interest for researchers and professionals in the fields of organic synthesis and drug development. Its structure, featuring a cyclopentane ring with vicinal amino and hydroxyl groups in a specific stereochemical arrangement, makes it a valuable building block for the synthesis of more complex chiral molecules. The presence of both a basic amino group and a hydrogen-bond-donating hydroxyl group on a rigid cyclic scaffold imparts unique chemical properties to this compound, influencing its reactivity and interactions with other molecules. These characteristics are particularly sought after in the design of chiral ligands for asymmetric catalysis and as key intermediates in the synthesis of pharmaceutical agents.

The Critical Role of Solubility in Chemical Processes and Pharmaceutical Formulation

The solubility of a compound in various solvents is a fundamental physical property that dictates its utility in a wide array of applications. In chemical synthesis, the choice of solvent is paramount as it affects reaction rates, equilibria, and the ease of product purification. For a reagent like this compound, understanding its solubility profile is essential for designing efficient and scalable synthetic routes. In the realm of pharmaceutical development, solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. A comprehensive understanding of the solubility of this compound in different organic solvents is therefore indispensable for its effective application.

Scope and Objectives of this Guide

This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide will focus on the underlying chemical principles that govern its solubility. We will present a predicted solubility profile based on theoretical considerations and data from analogous structures. Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The objective is to provide a robust framework for scientists and drug development professionals to make informed decisions regarding solvent selection and to empower them to generate precise solubility data tailored to their specific needs.

Theoretical Framework of Solubility

Fundamental Principles: "Like Dissolves Like"

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. This compound possesses both polar (amino and hydroxyl groups) and nonpolar (cyclopentane ring) characteristics, suggesting a nuanced solubility profile across a spectrum of organic solvents.

Intermolecular Forces Governing Solubility

The solubility of this compound is dictated by the balance of intermolecular forces between the solute molecules and between the solute and solvent molecules.

The primary amino group (-NH2) and the hydroxyl group (-OH) in this compound are both capable of acting as hydrogen bond donors and acceptors. This capacity for strong hydrogen bonding is a dominant factor in its solubility in protic solvents like alcohols.

The polar C-N and C-O bonds in the molecule create a net dipole moment, leading to dipole-dipole interactions. The nonpolar cyclopentyl backbone contributes to van der Waals forces. The overall solubility in a given solvent will depend on the interplay of these forces.

Influence of Solvent Properties

Solvents with higher polarity and dielectric constants are generally better at solvating polar molecules. The polarity of a solvent is a measure of the separation of charge in its molecules.

Protic solvents, which contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen), can participate in hydrogen bonding with this compound, enhancing solubility. Aprotic solvents lack this ability but can still solvate the molecule through other interactions if they are sufficiently polar.

Effect of Temperature on Solubility

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the intermolecular forces within the solid lattice.

Predicted Solubility Profile of this compound

Rationale for Qualitative Assessment in the Absence of Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound in the scientific literature, a qualitative prediction based on its molecular structure and the principles of intermolecular forces provides a valuable starting point for solvent selection.

Predicted Solubility in Common Organic Solvents

The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol | High | The ability of both the solute and solvent to engage in extensive hydrogen bonding is expected to lead to high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and amino groups of the solute. The cyclopentane ring may limit miscibility compared to smaller, more polar solutes. |

| Dichloromethane | Moderate | Dichloromethane is a moderately polar solvent that can engage in dipole-dipole interactions. Its ability to act as a weak hydrogen bond acceptor may also contribute to solubility. | |

| Nonpolar Aprotic | Toluene | Low to Moderate | Toluene is a nonpolar aromatic solvent. Some solubility may be observed due to van der Waals interactions with the cyclopentane ring, but the polar functional groups of the solute will limit its solubility. |

| Hexanes | Low / Insoluble | Hexanes are nonpolar aliphatic solvents. The significant mismatch in polarity between the highly polar functional groups of the solute and the nonpolar solvent is expected to result in very low solubility. |

Comparison with Structurally Similar Compounds

Cyclopentanol, a structural analog lacking the amino group, is reported to be moderately soluble in water but highly soluble in many organic solvents.[3] This suggests that the cyclopentane ring imparts significant organic character. The addition of the polar amino group in this compound is expected to enhance its solubility in polar solvents, particularly those capable of hydrogen bonding, while potentially decreasing its solubility in nonpolar solvents compared to cyclopentanol. Studies on other amino alcohols have shown that their solubility in organic solvents is highly dependent on the balance between their polar and nonpolar components.[4]

Experimental Determination of Solubility

Given the predictive nature of the above profile, empirical determination of solubility is crucial for any practical application.

Importance of Empirical Data

Accurate solubility data is essential for process optimization, ensuring reproducible results in synthesis, and for the successful formulation of active pharmaceutical ingredients.

Qualitative Solubility Assessment: A Step-by-Step Protocol

This protocol provides a rapid method to estimate the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble at this concentration, it can be classified as having low solubility. If it dissolves, further additions of the solute can be made to gauge the approximate saturation point.

-

Record the observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the concentration of the solute in the solution reaches a constant value (saturation). The concentration of the saturated solution is then determined analytically.

Materials:

-

This compound

-

Desired organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Appropriate analytical instrument for concentration measurement (e.g., HPLC, GC, NMR)

Procedure:

-

Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours to days, and the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it plateaus).

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

The choice of analytical technique will depend on the properties of this compound and the solvent used.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly with a suitable chromophore or after derivatization.

-

Gas Chromatography (GC): Can be used if the compound is volatile or can be derivatized to increase its volatility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for determining concentration by integrating the signal of a specific proton of the analyte against that of an internal standard.

High-Throughput Screening Methods for Solubility

For rapid screening of solubility in multiple solvents, automated high-throughput methods are often employed in industrial settings. These systems typically use smaller sample sizes and parallel processing to generate solubility data quickly.

Factors Influencing and Modifying Solubility

pH and its Effect on the Ionization and Solubility of Amines

The basic amino group of this compound can be protonated in acidic conditions to form an ammonium salt. This salt is an ionic species and is expected to have significantly higher solubility in polar solvents, especially water, compared to the free base. Conversely, in basic solutions, the compound will exist predominantly in its neutral, less polar form.

Salt Formation to Enhance Solubility

The solubility of this compound in certain solvents can be dramatically increased by converting it into a salt through reaction with an acid. This is a common strategy in pharmaceutical formulation to improve the aqueous solubility of basic drugs.

Impact of Impurities

The presence of impurities can affect the measured solubility of a compound. It is therefore crucial to use a pure sample of this compound for accurate solubility determination.

Conclusion and Future Perspectives

Summary of Key Insights

The solubility of this compound in organic solvents is governed by a balance of its polar, hydrogen-bonding functional groups and its nonpolar cyclopentane core. It is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and to have low solubility in nonpolar solvents.

Recommendations for Solvent Selection in Practical Applications

For applications requiring high solubility, such as in homogeneous reactions, polar protic solvents like methanol and ethanol are recommended. For extractions or chromatographic separations where differential solubility is desired, a combination of polar and nonpolar solvents should be explored.

The Need for Further Experimental Studies

While this guide provides a strong theoretical and practical framework, there is a clear need for comprehensive experimental studies to generate quantitative solubility data for this compound in a wide range of organic solvents at various temperatures. Such data would be of immense value to the scientific community and would facilitate the broader application of this important chiral building block.

References

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

- Jackson, G. (n.d.). The Solubility of Proteins in Organic Solvents. SciSpace.

-

PubChem. (n.d.). cis-(2-Amino-cyclopentyl)-methanol. National Center for Biotechnology Information. Retrieved from [Link]

- López-Ram-de-Viu, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.

-

Solubility of Things. (n.d.). Cyclopentanol. Retrieved from [Link]

- Fogg, P. G. T. (1984). Ammonia Solubilities.

- ResearchGate. (n.d.).

- IS MUNI. (n.d.).

- MDPI. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- University of Waterloo. (2023). Solubility of Organic Compounds.

- ResearchGate. (2025).

- University of Minnesota. (2022). Properties of Common Organic Solvents.

- AChemBlock. (n.d.). trans-2-Amino-cyclopentanol 96%.

- CK-12 Foundation. (2012). Factors Affecting Solubility.

- ACS Figshare. (2020).